molecular formula C16H22N2O6 B3037948 (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate CAS No. 67630-00-6

(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate

Cat. No.: B3037948
CAS No.: 67630-00-6
M. Wt: 338.36 g/mol
InChI Key: KVEDDVRFINSSND-ZDUSSCGKSA-N
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Description

(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Ester: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.

    Introduction of the Nitro Group: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety .

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Trifluoroacetic acid (TFA)

    Hydrolysis: Sodium hydroxide (NaOH) in water

Major Products Formed

    Reduction: (S)-ethyl 2-amino-3-(4-aminophenyl)propanoate

    Substitution: (S)-ethyl 2-amino-3-(4-nitrophenyl)propanoate

    Hydrolysis: (S)-2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid

Scientific Research Applications

(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-ethyl 2-amino-3-(4-nitrophenyl)propanoate
  • (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-aminophenyl)propanoate
  • (S)-2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid

Uniqueness

(S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propanoate is unique due to its combination of a Boc-protected amino group and a nitrophenyl group. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-5-23-14(19)13(17-15(20)24-16(2,3)4)10-11-6-8-12(9-7-11)18(21)22/h6-9,13H,5,10H2,1-4H3,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEDDVRFINSSND-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159491
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67630-00-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67630-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-4-nitro-L-phenylalanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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